Lipophilicity vs. Non-Methoxy Analog for CNS Permeability
The methoxy substitution in 5-Methoxy-2-(piperidin-4-yl)pyridine results in a higher computed partition coefficient (XLogP3 = 1) compared to the non-methoxylated analog 2-(piperidin-4-yl)pyridine (LogP ≈ 0.846) [1][2]. This quantifiable difference in lipophilicity is significant for CNS-targeting programs, where compounds with an XLogP3 closer to the optimal range of 1-3 often exhibit improved blood-brain barrier permeability [3].
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 1 |
| Comparator Or Baseline | 2-(piperidin-4-yl)pyridine (LogP ≈ 0.846) |
| Quantified Difference | ΔLogP ≈ +0.154 |
| Conditions | Computed by XLogP3 (PubChem) and vendor-reported LogP (Chembase) |
Why This Matters
Procurement of the methoxy-substituted variant may be prioritized for CNS-targeted library design to enhance the likelihood of achieving optimal brain exposure.
- [1] PubChem. 5-Methoxy-2-(piperidin-4-yl)pyridine. National Center for Biotechnology Information. CID 82656476. View Source
- [2] Chembase. 2-(piperidin-4-yl)pyridine. Calculated LogP data. View Source
- [3] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
